Ethyl 1,2,4-benzotriazine-3-carboxylate
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Overview
Description
Ethyl 1,2,4-benzotriazine-3-carboxylate is an organic compound with the molecular formula C10H9N3O2. It belongs to the class of benzotriazine derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1,2,4-benzotriazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of o-dianisidine or o-anisidine with ethyl N-arylhydrazono chloroacetate. The reaction typically takes place in an ethanolic sodium ethoxide solution, followed by the addition of the appropriate hydrazonoyl halides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,4-benzotriazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazonoyl halides, sodium ethoxide, and ethanolic HCl. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with hydrazonoyl halides can produce various benzotriazine derivatives .
Scientific Research Applications
Ethyl 1,2,4-benzotriazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents due to its unique chemical structure and reactivity.
Materials Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1,2,4-benzotriazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 1,2,4-benzotriazine-3-carboxylate can be compared with other similar compounds, such as:
1,2,4-Benzotriazine Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole Derivatives: Indole derivatives have a similar aromatic ring system and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other benzotriazine and indole derivatives .
Properties
IUPAC Name |
ethyl 1,2,4-benzotriazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-2-15-10(14)9-11-7-5-3-4-6-8(7)12-13-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCHYYKHFUBNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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